methyl (2R)-2-bromo-3-hydroxypropanoate
Description
Significance of Methyl (2R)-2-bromo-3-hydroxypropanoate within Chiral Synthetic Strategies
This compound is a prime example of a chiral halohydrin that serves as a versatile synthetic intermediate. Its structure, featuring a bromine atom at the C2 position and a hydroxyl group at the C3 position with a defined (R) stereochemistry at C2, makes it a highly sought-after chiral building block. This specific arrangement of functional groups allows for a range of stereoselective transformations.
The bromine atom, a good leaving group, can be displaced by various nucleophiles in SN2 reactions, enabling the introduction of a wide range of functionalities with inversion of stereochemistry. The adjacent hydroxyl group can participate in these reactions, for instance, through intramolecular cyclization to form epoxides, which are themselves highly versatile intermediates. chemistrysteps.com Furthermore, the hydroxyl group can be protected, oxidized, or otherwise modified to achieve desired synthetic outcomes. The ester functionality provides an additional handle for transformations such as reduction, hydrolysis, or amidation.
The enantiopurity of this compound is crucial for its application in the synthesis of pharmaceuticals and other biologically active molecules where specific stereoisomers are required for desired efficacy and to avoid potential adverse effects associated with other stereoisomers.
Overview of the Academic Research Landscape for Chiral Bromo-Hydroxy Esters
The academic research landscape for chiral bromo-hydroxy esters, including compounds like this compound, is vibrant and focused on several key areas. A significant portion of research is dedicated to the development of novel and efficient methods for their enantioselective synthesis. nih.gov This includes enzymatic resolutions, the use of chiral catalysts, and asymmetric bromination strategies.
Another major research thrust is the exploration of the synthetic utility of these chiral building blocks. Chemists are continually devising new ways to leverage the unique reactivity of the bromo- and hydroxy- functionalities to construct complex target molecules. This includes their application in the total synthesis of natural products and the development of new synthetic methodologies.
Recent advancements in catalysis, such as the use of chromium-based systems for asymmetric Reformatsky-type reactions, have expanded the toolkit for synthesizing chiral β-hydroxy esters from α-bromo esters. acs.orgresearchgate.net These methods offer high enantioselectivity and functional group tolerance, further highlighting the ongoing innovation in this field. The development of analytical methods, such as high-performance liquid chromatography (HPLC) on chiral stationary phases, is also crucial for the separation and analysis of enantiomers of bromo-hydroxy compounds and their derivatives. researchgate.net
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 1609168-44-6 |
| Molecular Formula | C4H7BrO3 nih.gov |
| Molecular Weight | 183.00 g/mol chemscene.com |
| Boiling Point | 245.0 ± 20.0 °C (Predicted) |
| Density | 1.677 ± 0.06 g/cm³ (Predicted) |
| Physical Form | Liquid sigmaaldrich.com |
| Storage Temperature | 2-8°C under inert atmosphere sigmaaldrich.comchemicalbook.com |
Structure
3D Structure
Properties
CAS No. |
1609168-44-6 |
|---|---|
Molecular Formula |
C4H7BrO3 |
Molecular Weight |
183.00 g/mol |
IUPAC Name |
methyl (2R)-2-bromo-3-hydroxypropanoate |
InChI |
InChI=1S/C4H7BrO3/c1-8-4(7)3(5)2-6/h3,6H,2H2,1H3/t3-/m1/s1 |
InChI Key |
GVXAFLUDYYQGCG-GSVOUGTGSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CO)Br |
Canonical SMILES |
COC(=O)C(CO)Br |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 2r 2 Bromo 3 Hydroxypropanoate
Stereoselective Synthesis Approaches
The direct and controlled introduction of both the bromine atom and the hydroxyl group in a stereospecific manner is a key challenge. Several approaches have been explored to achieve this, ranging from catalytic asymmetric reactions to the use of biological systems.
Asymmetric Bromohydroxylation Techniques
Asymmetric bromohydroxylation of an appropriate achiral precursor, such as methyl acrylate, represents a direct and atom-economical approach to methyl (2R)-2-bromo-3-hydroxypropanoate. While direct asymmetric bromohydroxylation of acrylates is not extensively documented for this specific molecule, related transformations like asymmetric bromolactonization offer significant insights. sciforum.net The principles of these reactions, which involve the electrophilic addition of a bromine species to an alkene followed by the intramolecular capture by a nucleophile, can be adapted. sciforum.net
In a hypothetical scenario for methyl acrylate, a chiral catalyst would coordinate to the substrate, and a brominating agent would react to form a bromonium ion intermediate. The chiral environment dictated by the catalyst would then influence the regioselective and stereoselective attack of a water molecule or a surrogate, leading to the desired (2R, 3S) or (2R, 3R) diastereomer. The stereochemical outcome is highly dependent on the catalyst and reaction conditions. Quinidine-derived catalysts, for instance, have been effective in similar transformations. sciforum.net
Chiral Auxiliary-Mediated Syntheses
The use of chiral auxiliaries is a well-established strategy for stereocontrolled synthesis. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. For the synthesis of this compound, a suitable chiral auxiliary, such as an Evans oxazolidinone, could be employed. wikipedia.orgresearchgate.net
The synthesis would commence with the acylation of a chiral oxazolidinone with 3-hydroxypropionic acid. The resulting N-acyl oxazolidinone would then be subjected to stereoselective bromination at the α-position. The bulky chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophilic bromine to the opposite face, thus establishing the desired (2R) stereochemistry. Subsequent cleavage of the auxiliary under mild conditions, for instance with sodium methoxide, would yield the target this compound and recover the auxiliary. wikipedia.org
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Removal Conditions |
| Evans Oxazolidinones | Aldol (B89426) reactions, Alkylations, Acylations | LiOH/H2O2, NaOMe |
| Camphorsultam | Diels-Alder reactions, Alkylations | LiAlH4, Hydrolysis |
| Pseudoephedrine Amides | Alkylations | Acid or base hydrolysis |
Biocatalytic Transformations and Enzymatic Routes
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. researchgate.net Enzymes, such as ketoreductases and lipases, can operate under mild conditions with high enantioselectivity. researchgate.netnih.gov A potential biocatalytic route to this compound could start from a precursor like methyl 2-bromo-3-oxopropanoate.
The stereoselective reduction of the ketone functionality in methyl 2-bromo-3-oxopropanoate using a ketoreductase could furnish the desired (3R)-hydroxyl group. The selection of the appropriate ketoreductase and the optimization of reaction conditions, such as pH and temperature, would be crucial for achieving high enantiomeric and diastereomeric excess. google.com Co-factor regeneration systems, for example using glucose dehydrogenase, are often employed to ensure the economic feasibility of these processes on a larger scale. researchgate.net
Another enzymatic strategy could involve the kinetic resolution of a racemic mixture of methyl 2-bromo-3-hydroxypropanoate using a lipase. nih.gov The enzyme would selectively acylate one of the enantiomers, allowing for the separation of the acylated product from the unreacted enantiomer.
Enantiomeric Resolution Strategies
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. nii.ac.jpnih.gov In the context of this compound, a racemic mixture of the compound can be prepared, and then one of the enantiomers is selectively reacted, typically in the presence of a chiral catalyst or an enzyme, to allow for their separation.
For instance, a chiral acyl-transfer catalyst could be used to selectively acylate the (2S)-enantiomer, leaving the desired (2R)-enantiomer unreacted. mdpi.com The separation of the resulting ester from the unreacted alcohol can then be achieved by standard chromatographic methods. The efficiency of the resolution is determined by the selectivity factor (s), which is a ratio of the reaction rates of the two enantiomers. nii.ac.jp A high selectivity factor is essential for obtaining the desired enantiomer in high purity and yield.
Functional Group Interconversions for this compound Precursors
The synthesis of this compound can also be approached through the stereoselective modification of readily available chiral precursors via functional group interconversions. ub.edufiveable.mevanderbilt.edu A common strategy involves starting with a chiral molecule that already contains one of the required stereocenters.
For example, a suitable starting material could be a chiral β-hydroxy ester, such as methyl (R)-3-hydroxybutyrate, which is commercially available. The synthetic sequence would then focus on the introduction of the bromine atom at the C2 position with the correct stereochemistry. This could be achieved by converting the hydroxyl group into a good leaving group, such as a tosylate or mesylate, followed by an SN2 displacement with a bromide source. vanderbilt.edu However, controlling the stereochemistry at the α-position during bromination of an ester enolate can be challenging and may require the use of a chiral base or a specific brominating agent.
Alternatively, one could start from a chiral amino acid, like L-serine, which possesses the desired stereochemistry at the C2 position (after conversion of the amine to a hydroxyl group) and the hydroxyl group at C3. The transformation would involve the diazotization of the amino group to a hydroxyl group with retention of configuration, followed by the conversion of the C3 hydroxyl group to a bromine atom.
Optimization of Reaction Conditions and Process Efficiency in Stereoselective Synthesis
In catalytic reactions, the choice of catalyst, solvent, temperature, and concentration of reactants can have a profound impact on the enantioselectivity and diastereoselectivity. nih.gov For instance, in an asymmetric bromohydroxylation, screening different chiral ligands and brominating agents is crucial. sciforum.net The use of phase-transfer catalysis can sometimes enhance the reaction rate and selectivity by facilitating the interaction between reactants in different phases. nih.gov
In biocatalytic transformations, parameters such as the choice of enzyme, pH, temperature, buffer system, and co-solvent can influence the enzyme's activity and stability. google.com Immobilization of the enzyme can facilitate its recovery and reuse, thereby improving the cost-effectiveness of the process.
Table 2: Key Parameters for Optimization in Stereoselective Synthesis
| Parameter | Influence on | Example |
| Catalyst/Ligand | Enantio-/Diastereoselectivity, Rate | Screening of Cinchona alkaloids in bromolactonization. sciforum.net |
| Solvent | Solubility, Reactivity, Selectivity | Using a non-polar solvent to favor a specific transition state. |
| Temperature | Reaction Rate, Selectivity | Lowering temperature to enhance enantioselectivity. |
| pH (in biocatalysis) | Enzyme Activity and Stability | Maintaining optimal pH for a specific ketoreductase. google.com |
| Substrate Concentration | Reaction Rate, Enzyme Inhibition | Avoiding high substrate concentrations that may inhibit the enzyme. |
Chemical Reactivity and Stereocontrolled Transformations of Methyl 2r 2 Bromo 3 Hydroxypropanoate
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom in methyl (2R)-2-bromo-3-hydroxypropanoate is susceptible to nucleophilic attack, a reaction that can proceed with a high degree of stereocontrol.
Stereochemical Course and Mechanism of Substitution
Nucleophilic substitution reactions at the C2 position of this compound typically proceed via an Sₙ2 mechanism. This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the bromine atom, leading to an inversion of configuration at the stereocenter. The stereospecificity of this reaction is crucial for maintaining and controlling the chirality of the molecule throughout a synthetic sequence. The transition state involves a pentacoordinate carbon atom, and the rate of the reaction is influenced by the steric hindrance around the reaction center and the strength of the nucleophile.
Intramolecular Cyclization to Epoxides
Under basic conditions, this compound can undergo an intramolecular nucleophilic substitution to form an epoxide. In this reaction, the hydroxyl group is deprotonated by a base to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom bearing the bromine atom. This intramolecular Sₙ2 reaction results in the formation of a three-membered ring, methyl (2R)-glycidate, with inversion of configuration at the C2 center. The stereochemistry of the starting material directly dictates the stereochemistry of the resulting epoxide.
Halogen Exchange Reactions
The bromine atom of this compound can be replaced by other halogens through halogen exchange reactions, most notably the Finkelstein reaction. This equilibrium reaction involves treating the bromo-ester with a salt of another halide, typically in a solvent where the resulting metal bromide is insoluble, thus driving the reaction forward. For instance, reacting the compound with sodium iodide in acetone (B3395972) can replace the bromine with iodine. The stereochemical outcome of this reaction is also an inversion of configuration at the C2 center, consistent with an Sₙ2 mechanism.
Reactions Involving the Hydroxyl Functionality
The primary hydroxyl group in this compound offers another site for chemical modification, including protection, deprotection, oxidation, and reduction.
Protection and Deprotection Strategies
To prevent the hydroxyl group from interfering with reactions at other sites of the molecule, it can be temporarily converted into a less reactive functional group, a process known as protection. libretexts.org Common protecting groups for alcohols include silyl (B83357) ethers, alkyl ethers, and acetals. libretexts.orghighfine.com
| Protecting Group | Formation Reagents | Deprotection Conditions |
| Trimethylsilyl (TMS) ether | Trimethylsilyl chloride, triethylamine | Mild acid (e.g., acetic acid in THF/water) or fluoride (B91410) ion (e.g., TBAF) |
| tert-Butyldimethylsilyl (TBDMS) ether | tert-Butyldimethylsilyl chloride, imidazole | Acid (e.g., HCl in methanol) or fluoride ion (e.g., TBAF) google.com |
| Benzyl ether | Benzyl bromide, sodium hydride | Catalytic hydrogenation (H₂, Pd/C) |
| Tetrahydropyranyl (THP) ether | Dihydropyran, catalytic acid (e.g., PPTS) | Aqueous acid (e.g., HCl) highfine.com |
Deprotection is the process of removing the protecting group to restore the original hydroxyl functionality. google.com The choice of protecting group depends on the stability required for subsequent reaction steps and the mildness of the conditions needed for its removal. libretexts.org
Oxidation and Reduction Pathways
The primary hydroxyl group of this compound can be oxidized to an aldehyde or a carboxylic acid using various oxidizing agents. For example, Swern oxidation (oxalyl chloride, DMSO, triethylamine) or Dess-Martin periodinane (DMP) can selectively oxidize the primary alcohol to an aldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, will oxidize it further to a carboxylic acid.
Conversely, the ester functionality can be reduced. For example, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) would typically reduce both the ester and the bromo group. To selectively reduce the ester to an alcohol, one would first need to protect the hydroxyl group and potentially consider milder reducing agents or alternative synthetic strategies.
Derivatization for Conjugation and Coupling
The presence of both a reactive bromine atom and a nucleophilic hydroxyl group allows for the derivatization of this compound for conjugation to other molecules, such as proteins, polymers, or other small molecules. These reactions can be tailored to introduce a variety of functionalities suitable for subsequent coupling reactions.
The hydroxyl group can be readily converted into a more reactive leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution. Alternatively, it can be etherified or esterified to introduce a linker with a terminal functional group, such as an azide (B81097), alkyne, or a protected amine, which are commonly used in bioconjugation chemistry via "click" chemistry or amide bond formation.
The bromine atom at the C2 position is susceptible to nucleophilic substitution by a variety of nucleophiles. This allows for the direct introduction of functionalities or the formation of a new carbon-carbon or carbon-heteroatom bond. For instance, reaction with sodium azide would yield an azido (B1232118) derivative, which can then be used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
| Precursor Functional Group | Reagent | Product Functional Group | Potential Coupling Chemistry |
| Hydroxyl | p-Toluenesulfonyl chloride, Pyridine | Tosylate | Nucleophilic substitution |
| Hydroxyl | Methanesulfonyl chloride, Triethylamine | Mesylate | Nucleophilic substitution |
| Hydroxyl | Propargyl bromide, NaH | Propargyl ether | CuAAC, SPAAC |
| Bromine | Sodium azide | Azide | CuAAC, SPAAC, Staudinger ligation |
| Bromine | Thiol | Thioether | Thiol-ene coupling |
| Bromine | Amine | Amino acid derivative | Amide bond formation |
Transformations of the Ester Moiety
The methyl ester of this compound can undergo several transformations, including hydrolysis, transesterification, and reduction, to provide access to other important classes of chiral building blocks.
Hydrolysis and Transesterification Kinetics
Transesterification, the conversion of one ester to another, can be accomplished by reacting this compound with a different alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and the position of the equilibrium can be shifted by using a large excess of the new alcohol. The kinetics of transesterification are influenced by the nature of the alcohol, the catalyst used, and the reaction temperature.
| Reaction | Conditions | Product | General Kinetic Observations |
| Hydrolysis | Aqueous acid (e.g., HCl) or base (e.g., NaOH) | (2R)-2-bromo-3-hydroxypropanoic acid | Rate is dependent on pH and temperature. google.com |
| Transesterification | Alcohol (R'OH), Acid or Base catalyst | (2R)-2-bromo-3-hydroxypropanoate of R' | Equilibrium reaction; rate depends on alcohol, catalyst, and temperature. |
Reduction to Aldehydes or Alcohols
The methyl ester can be selectively reduced to either the corresponding aldehyde, (2R)-2-bromo-3-hydroxypropanal, or the primary alcohol, (2R)-2-bromo-3-hydroxypropan-1-ol, using appropriate reducing agents.
Reduction to the aldehyde is a challenging transformation as many reducing agents will continue to reduce the aldehyde to the alcohol. However, the use of sterically hindered and less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAL-H), at low temperatures can often achieve the desired partial reduction. rsc.orgmasterorganicchemistry.com Precise control of stoichiometry and reaction conditions is crucial to prevent over-reduction.
Complete reduction to the primary alcohol is more straightforward and can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
| Desired Product | Reagent | Typical Conditions |
| (2R)-2-bromo-3-hydroxypropanal | Diisobutylaluminum hydride (DIBAL-H) | Low temperature (e.g., -78 °C) in an aprotic solvent (e.g., THF, Toluene) |
| (2R)-2-bromo-3-hydroxypropan-1-ol | Lithium aluminum hydride (LiAlH₄) | Anhydrous aprotic solvent (e.g., THF, Diethyl ether) |
Applications of Methyl 2r 2 Bromo 3 Hydroxypropanoate in Complex Molecule Synthesis
Utilization as a Chiral Building Block in Natural Product Synthesis
The defined stereochemistry of methyl (2R)-2-bromo-3-hydroxypropanoate makes it an excellent chiral pool starting material for the synthesis of natural products. Its inherent chirality is transferred to the target molecule, avoiding the need for asymmetric induction steps and ensuring the desired enantiomeric purity of the final product.
Precursor to Biologically Active Heterocyclic Compounds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry due to their wide range of biological activities. mdpi.com The functional groups of this compound allow for its conversion into various heterocyclic scaffolds. The bromine atom can be displaced by nucleophiles, and the hydroxyl and ester groups can participate in cyclization reactions to form five- or six-membered rings containing heteroatoms like nitrogen, oxygen, or sulfur. mdpi.com These heterocyclic structures are often the core of molecules with antibacterial, antifungal, anti-inflammatory, and anticancer properties. mdpi.com
Enantioselective Synthesis of Complex Polyketides and Amino Acid Derivatives
Polyketides are a large and structurally diverse class of natural products known for their wide range of biological activities. The synthesis of these complex molecules often relies on the iterative addition of small building blocks. frontiersin.org this compound can serve as a key chiral unit in the enantioselective synthesis of polyketide chains. rsc.org For instance, the β-hydroxy acid moiety can be incorporated into growing polyketide backbones through aldol (B89426) reactions or other carbon-carbon bond-forming strategies. rsc.org This approach allows for precise control over the stereochemistry at multiple centers, which is crucial for the biological function of the final natural product.
Role in the Asymmetric Total Synthesis of Pharmaceutical Intermediates
The principles of asymmetric synthesis are critical in the pharmaceutical industry to produce enantiomerically pure drugs. This compound is a key intermediate in the synthesis of various pharmaceutical agents. For example, its enantiomer, (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid, is utilized in the production of nonsteroidal antiandrogens used in cancer therapy. The specific stereoconfiguration and functional groups of these building blocks are essential for the desired pharmacological activity of the final drug molecule.
Development of Novel Synthetic Routes to Chiral Ligands and Organocatalysts
Chiral ligands and organocatalysts are indispensable tools in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. The inherent chirality of this compound makes it an attractive starting material for the development of new chiral ligands. The hydroxyl and carboxylate functionalities can be modified to coordinate with metal centers, while the chiral backbone induces asymmetry in catalytic transformations. Similarly, it can be converted into purely organic molecules that act as organocatalysts for various asymmetric reactions.
Integration into Multi-Step Cascades and Convergent Syntheses
Modern organic synthesis often employs cascade reactions and convergent strategies to improve efficiency and reduce the number of synthetic steps. nih.gov this compound is well-suited for such approaches. Its multiple functional groups can participate in sequential reactions within a single pot, leading to a rapid increase in molecular complexity. In convergent syntheses, complex fragments of a target molecule are prepared separately and then joined together. The reactivity of the bromoester allows it to be a versatile component in these coupling strategies, enabling the efficient assembly of intricate molecular architectures.
Advanced Spectroscopic and Chiroptical Characterization Methodologies
Methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. For chiral compounds like methyl (2R)-2-bromo-3-hydroxypropanoate, specific NMR methodologies are crucial for the assignment of its absolute configuration.
One of the most definitive NMR-based methods for determining the absolute configuration of chiral alcohols is the Mosher's method . This technique involves the derivatization of the alcohol with a chiral reagent, typically the acid chloride of (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. The subsequent analysis of the ¹H NMR spectra of these diastereomers allows for the determination of the absolute stereochemistry of the original alcohol.
The underlying principle of Mosher's method lies in the anisotropic effect of the phenyl group of the MTPA moiety, which differentially shields or deshields the protons of the substrate in the two diastereomers. By comparing the chemical shift differences (Δδ = δS - δR) of the protons in the (S)- and (R)-MTPA esters, the absolute configuration of the alcohol can be deduced. A positive Δδ for protons on one side of the MTPA plane and a negative Δδ for those on the other side provides a clear indication of the stereochemistry at the carbinol center.
While specific ¹H and ¹³C NMR data for this compound can be predicted, the experimental determination would involve assigning the signals for the methoxy (B1213986) protons, the methine proton at the chiral center, and the diastereotopic protons of the hydroxymethyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
| -OCH₃ | 3.8 |
| -CH(Br)- | 4.4 |
| -CH₂OH | 3.9 - 4.1 |
| -OH | Variable |
Note: Predicted values are estimates and may vary based on solvent and experimental conditions.
Applications of Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is an indispensable tool for the rapid identification of functional groups within a molecule. For this compound, the IR spectrum provides clear evidence for its key structural features. The presence of a hydroxyl (-OH) group is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The carbonyl (C=O) stretch of the ester functional group typically appears as a strong, sharp peak around 1730-1750 cm⁻¹. The C-Br stretching vibration is expected to be observed in the fingerprint region, generally between 500 and 700 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H stretch | 3200-3600 (broad) |
| Ester (C=O) | C=O stretch | 1730-1750 (strong, sharp) |
| Ester (C-O) | C-O stretch | 1100-1300 |
| Bromoalkane (C-Br) | C-Br stretch | 500-700 |
Analysis of the IR spectrum of a related compound, methyl 2-bromo-2-methylpropionate, shows a characteristic C=O stretching frequency, which supports the expected spectral features of the title compound. chemicalbook.com
Mass Spectrometry Techniques for Structural Confirmation and Impurity Profiling
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For this compound, MS is crucial for confirming its molecular formula (C₄H₇BrO₃) and for identifying potential impurities.
The presence of bromine is readily identified in the mass spectrum due to its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by two mass-to-charge units (m/z). chemguide.co.uk
Fragmentation patterns in the mass spectrum provide further structural information. For an ester like this compound, common fragmentation pathways include the loss of the methoxy group (-OCH₃) or the entire ester group. The fragmentation of a related compound, 2-bromo-2-methylpropane, shows that the parent molecular ions are often unstable and fragment readily. docbrown.info The analysis of fragmentation patterns is also a powerful tool for impurity profiling, allowing for the identification of by-products from the synthesis or degradation products.
Table 3: Predicted Mass Spectrometry Data for a Related Compound, (2R)-3-bromo-2-hydroxy-2-methylpropanoic acid uni.lu
| Adduct | m/z |
| [M+H]⁺ | 182.96514 |
| [M+Na]⁺ | 204.94708 |
| [M-H]⁻ | 180.95058 |
Chiroptical Methods for Enantiomeric Excess and Absolute Configuration Determination
Chiroptical methods are essential for characterizing chiral molecules, providing information on their enantiomeric purity and absolute configuration. These techniques rely on the differential interaction of chiral substances with polarized light.
Circular Dichroism (CD) Spectroscopy Methodologies
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. yale.edu This differential absorption, known as the Cotton effect, is observed in the vicinity of an absorption band of a chromophore. For this compound, the carbonyl group of the ester and the bromine atom can act as chromophores. The sign and magnitude of the Cotton effect can be correlated with the absolute configuration of the stereocenter. For instance, studies on α-substituted phenylacetic acids have demonstrated the utility of CD in assigning absolute configurations. acs.org Furthermore, CD has been used to study the conformational changes in peptides induced by alcohols, highlighting its sensitivity to the local environment of chromophores. nih.gov
Optical Rotatory Dispersion (ORD) Techniques
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. yale.edu A plot of optical rotation versus wavelength gives an ORD curve. Chiral molecules exhibit a plain curve at wavelengths far from an absorption maximum and show a Cotton effect (a peak and a trough) in the region of an absorption band. The shape of the Cotton effect curve in ORD is directly related to the absolute configuration of the chiral center. While modern analyses often favor CD spectroscopy due to its simpler spectra, ORD remains a valuable technique for stereochemical elucidation. researchgate.netyoutube.com
X-ray Crystallography of this compound Derivatives for Absolute Stereochemistry
The most unambiguous method for determining the absolute stereochemistry of a chiral molecule is single-crystal X-ray crystallography. This technique provides a three-dimensional map of the electron density in a crystalline solid, allowing for the precise determination of the spatial arrangement of atoms.
While obtaining suitable crystals of this compound itself may be challenging, derivatization to a solid compound can facilitate X-ray analysis. The absolute configuration can then be determined using anomalous dispersion, where the scattering of X-rays by the atoms, particularly heavier atoms like bromine, is used to establish the true handedness of the molecule. The successful use of X-ray crystallography to determine the absolute configuration of related chiral molecules has been demonstrated. acs.orgacs.org
Computational and Theoretical Investigations of Methyl 2r 2 Bromo 3 Hydroxypropanoate
Conformational Analysis and Molecular Modeling
There are no dedicated studies on the conformational analysis or molecular modeling of methyl (2R)-2-bromo-3-hydroxypropanoate found in the reviewed literature. Such studies would typically involve the use of molecular mechanics or quantum chemical methods to identify the most stable three-dimensional arrangements (conformers) of the molecule. This analysis is crucial for understanding its physical and chemical properties, as well as its interactions with other molecules. For similar small, flexible molecules, researchers often identify multiple low-energy conformers arising from rotation around single bonds, such as the C-C and C-O bonds. However, specific dihedral angles and energy barriers for this compound are not documented.
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Detailed quantum chemical calculations of the electronic structure and reactivity of this compound have not been published. These investigations would typically employ methods like Density Functional Theory (DFT) to determine properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MESP). This information provides insights into the molecule's reactivity, including sites susceptible to nucleophilic or electrophilic attack. While general principles of organic chemistry suggest reactivity at the electrophilic carbonyl carbon and potential for nucleophilic substitution at the carbon bearing the bromine atom, specific computational data to quantify these characteristics are unavailable.
Elucidation of Reaction Mechanisms via Computational Chemistry
There is no literature available that elucidates the reaction mechanisms of this compound using computational chemistry. nih.govresearchgate.net Computational studies in this area would model the transition states and intermediates for various reactions, providing a detailed, step-by-step understanding of how the molecule transforms. nih.gov This is particularly valuable for predicting reaction outcomes and optimizing synthetic pathways. nih.gov For instance, computational modeling could clarify the mechanisms of substitution reactions at the chiral center or reactions involving the hydroxyl and ester functional groups. Without such studies, the understanding of its reaction mechanisms relies solely on experimental observations and analogies to similar compounds.
Prediction of Spectroscopic Parameters and Chiroptical Properties
No computational predictions of the spectroscopic parameters (e.g., NMR, IR) or chiroptical properties (e.g., optical rotation, electronic circular dichroism) for this compound are found in the scientific literature. The prediction of these properties through computational methods is a powerful tool for structure verification and the assignment of absolute configuration. For example, time-dependent DFT (TD-DFT) is often used to calculate chiroptical spectra, which can then be compared with experimental data to confirm the stereochemistry of a chiral molecule. The absence of such computational data for this compound means that its spectroscopic and chiroptical characterization relies entirely on empirical data.
Analytical Methodologies for Purity and Enantiomeric Purity Assessment
Chiral Chromatography Techniques for Enantioseparation
Chiral chromatography is the cornerstone for assessing the enantiomeric purity of methyl (2R)-2-bromo-3-hydroxypropanoate. This technique enables the separation of the (2R) and (2S) enantiomers, allowing for the accurate determination of the enantiomeric excess (ee). Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are powerful tools for this purpose.
Chiral HPLC is a widely used technique for the enantioseparation of a broad range of chiral compounds, including those structurally similar to this compound. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose, are particularly effective. These CSPs, often coated or immobilized on a silica (B1680970) support, provide a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation.
The development of a successful chiral HPLC method involves screening various columns and mobile phases. For compounds like this compound, normal-phase chromatography is often preferred. A typical mobile phase consists of a non-polar solvent like hexane (B92381) or heptane (B126788) mixed with a polar modifier, such as 2-propanol or ethanol. The choice and concentration of the polar modifier are critical for achieving optimal resolution and retention times.
While specific HPLC methods for the direct enantioseparation of this compound are not extensively documented in publicly available literature, methods developed for analogous compounds provide a strong starting point. For instance, the separation of enantiomers of other small, halogenated, and hydroxylated esters has been successfully achieved using polysaccharide-based CSPs. A systematic approach to method development would involve screening a set of commercially available chiral columns with varying mobile phase compositions.
Table 1: Illustrative Chiral HPLC Method Development Strategy
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Chiral Column | Cellulose-based | Amylose-based | Cellulose-based | Amylose-based |
| Mobile Phase | Hexane:2-Propanol (90:10, v/v) | Hexane:Ethanol (95:5, v/v) | Heptane:2-Propanol (85:15, v/v) | Heptane:Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm | UV at 210 nm |
| Column Temp. | 25 °C | 25 °C | 30 °C | 20 °C |
This table represents a hypothetical screening strategy. Optimal conditions for this compound would need to be determined experimentally.
Gas chromatography utilizing chiral capillary columns is another powerful technique for determining the enantiomeric excess of volatile chiral compounds. For a compound like this compound, which is amenable to GC analysis, cyclodextrin-based chiral stationary phases are particularly effective. These CSPs are capable of forming transient diastereomeric complexes with the enantiomers, leading to differences in retention times.
Research on the enantioseparation of structurally related compounds, such as methyl 2-hydroxypropionate and methyl 2-chloropropionate, has demonstrated the efficacy of peracylated β-cyclodextrin derivatives as chiral stationary phases. researchgate.net These studies have shown that columns like those with 2,3,6-tri-O-valeryl-β-cyclodextrin or 2,3,6-tri-O-octanoyl-β-cyclodextrin can provide excellent resolution for these types of analytes. researchgate.net The separation is typically influenced by the column temperature, with lower temperatures often leading to better resolution, albeit with longer analysis times.
Table 2: Exemplary Chiral GC Conditions for Structurally Similar Compounds
| Parameter | Condition for Methyl 2-chloropropionate | Condition for Methyl 2-hydroxypropionate |
| Chiral Column | 2,3,6-tri-O-valeryl-β-cyclodextrin | 2,3,6-tri-O-octanoyl-β-cyclodextrin |
| Column Length | 30 m | 30 m |
| Internal Diameter | 0.25 mm | 0.25 mm |
| Film Thickness | 0.25 µm | 0.25 µm |
| Carrier Gas | Helium | Hydrogen |
| Inlet Temperature | 250 °C | 250 °C |
| Oven Program | 60 °C (isothermal) | 80 °C (isothermal) |
| Detector | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) |
| Detector Temp. | 250 °C | 250 °C |
Data adapted from studies on analogous compounds and serves as a guide for method development for this compound. researchgate.net
Advanced Derivatization Strategies for Enhanced Enantiomeric Analysis
In cases where direct chiral chromatography proves challenging or when confirmation of enantiomeric purity by an orthogonal method is required, derivatization with a chiral derivatizing agent (CDA) can be employed. This strategy involves reacting the chiral analyte with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers possess different physical properties and can be separated and quantified using standard, non-chiral chromatographic techniques like HPLC or GC, or by Nuclear Magnetic Resonance (NMR) spectroscopy.
For this compound, the hydroxyl group is the primary site for derivatization. A commonly used and effective CDA for alcohols is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride. Reaction of the racemic or enantiomerically enriched alcohol with (R)- and (S)-Mosher's acid chloride would produce two corresponding diastereomeric esters. The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers allows for the determination of the enantiomeric excess. The signals of the protons or fluorine atoms close to the newly formed chiral center will exhibit different chemical shifts for each diastereomer.
Future Research Directions and Sustainable Synthetic Innovations
Green Chemistry Principles in the Synthesis of Methyl (2R)-2-bromo-3-hydroxypropanoate
The synthesis of fine chemicals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources. mdpi.com Biocatalysis, in particular, has emerged as a powerful tool for developing sustainable synthetic processes. nih.gov The application of enzymes, such as hydrolases or halohydrin dehalogenases, offers a promising green alternative to traditional chemical methods for producing chiral molecules. nih.govnih.gov These biocatalytic methods are noted for their high stereoselectivity, regioselectivity, and ability to function under mild reaction conditions, often in aqueous media. mdpi.com
Future research will likely focus on discovering or engineering novel enzymes that can directly synthesize this compound with high enantiomeric excess. This could involve the asymmetric bioreduction of corresponding unsaturated esters using enoate reductases, a method that has proven successful for similar chiral hydroxy esters. researchgate.net
Table 1: Comparison of Synthetic Approaches
| Feature | Traditional Chemical Synthesis | Green Biocatalytic Synthesis |
|---|---|---|
| Catalyst | Often uses stoichiometric heavy metal reagents or harsh acids/bases. | Utilizes biodegradable and renewable enzymes. mdpi.com |
| Solvents | Typically relies on volatile organic compounds (VOCs). | Primarily uses water or benign solvent systems. |
| Reaction Conditions | May require high temperatures and pressures, leading to high energy use. | Occurs at or near ambient temperature and pressure. mdpi.com |
| Selectivity | Can suffer from low chemo-, regio-, and stereoselectivity, requiring protection/deprotection steps. | Exhibits high selectivity, often eliminating the need for protecting groups. nih.gov |
| Byproducts | Can generate significant amounts of hazardous waste. | Produces minimal and often biodegradable waste. |
Exploration of Novel Catalytic Systems for Stereoselective Transformations
Achieving the precise (2R) configuration of this compound with high efficiency remains a central goal. While biocatalysis offers one route, the development of novel small-molecule and organometallic catalysts is a parallel and highly active area of research. Catalytic enantioselective transformations are a well-established method for accessing stereogenic synthons for active pharmaceutical ingredients (APIs). nih.govrsc.org
Research efforts are directed toward the design of new chiral ligands and metal complexes that can effectively catalyze the asymmetric bromination and hydroxylation of a prochiral substrate. For instance, the development of novel catalytic systems, such as those using yttrium catalysts with chiral ligands, has been successful in achieving challenging asymmetric transformations like enantioselective proton migration. nih.gov The exploration of such systems could lead to highly efficient and selective syntheses of the target molecule. These advanced catalytic approaches often provide access to products that are difficult to obtain through conventional organometallic addition reactions. nih.gov
Table 2: Overview of Potential Catalytic Systems
| Catalytic System | Description | Potential Advantages for Stereoselectivity |
|---|---|---|
| Organometallic Catalysis | Utilizes transition metal complexes (e.g., Rh, Ru, Y) with chiral ligands to induce asymmetry. nih.gov | High turnover numbers, tunability of ligands for optimal selectivity, and broad substrate scope. |
| Organocatalysis | Employs small, metal-free organic molecules (e.g., proline derivatives) as catalysts. | Avoids toxic heavy metals, often less sensitive to air and moisture, and aligns with green chemistry principles. rsc.org |
| Biocatalysis (Enzymes) | Uses isolated enzymes (e.g., reductases, lipases) to perform specific stereoselective reactions. researchgate.net | Extremely high enantioselectivity (>99% ee is common), mild reaction conditions, and biodegradable. researchgate.net |
Expanding the Scope of Applications in Emerging Areas of Organic Chemistry
This compound is a versatile chiral building block due to its distinct and reactive functional groups: a stereocenter, a bromine atom, a hydroxyl group, and an ester. This trifunctional nature allows for a wide range of subsequent chemical modifications, making it a valuable starting material for the total synthesis of complex natural products and pharmaceuticals.
The bromine atom serves as a good leaving group for nucleophilic substitution reactions or as a handle for cross-coupling reactions. The hydroxyl group can be oxidized, protected, or used to form ethers and esters. The ester can be hydrolyzed, reduced, or converted to an amide. The defined (2R) stereochemistry is crucial, as it imparts chirality that is carried through subsequent synthetic steps, which is essential for producing enantiomerically pure final products. Future applications will leverage this multifunctionality to construct novel molecular architectures for use in medicinal chemistry and materials science. Its role as an intermediate in the synthesis of chiral APIs is a primary driver of its importance. nih.gov
Integration with Continuous Flow and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow manufacturing is revolutionizing the pharmaceutical and fine chemical industries. nih.govrsc.org Continuous flow systems offer significant advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. nih.gov These benefits are particularly pronounced for highly exothermic or hazardous reactions and for catalytic processes.
Integrating the synthesis of this compound into a continuous flow platform could dramatically improve efficiency and productivity. researchgate.net Flow chemistry allows for the use of immobilized catalysts, whether they are enzymes or organometallic complexes, in packed-bed reactors. nih.gov This facilitates catalyst recycling, reduces catalyst loading, and simplifies product purification. nih.gov The combination of biocatalysis with flow chemistry is a particularly powerful strategy, opening new process windows for the synthesis of valuable chiral chemicals. researchgate.net Automation and the use of microreactor technology can further enhance process control, enabling the rapid optimization and production of high-purity chiral intermediates. rsc.org
Table 3: Advantages of Continuous Flow Synthesis
| Advantage | Description | Impact on Synthesis of Chiral Intermediates |
|---|---|---|
| Enhanced Safety | Small reactor volumes minimize the risk associated with hazardous reagents or unstable intermediates. | Allows for the use of more reactive brominating agents or catalysts that would be risky at a large batch scale. |
| Superior Process Control | Precise control over temperature, pressure, and residence time leads to higher selectivity and yields. nih.gov | Crucial for maximizing enantioselectivity in asymmetric catalytic reactions. |
| Increased Productivity | Continuous operation allows for higher output over time compared to the cyclical nature of batch processing. researchgate.net | Facilitates large-scale manufacturing to meet industrial demand for key chiral building blocks. |
| Facile Scalability | Scaling up is achieved by running the system for longer or by numbering-up (parallelizing) reactors, avoiding costly re-optimization. nih.gov | Reduces the time and cost required to move from laboratory-scale discovery to industrial production. |
| Catalyst Immobilization | Enables the use of fixed-bed reactors with immobilized catalysts, simplifying separation and reuse. nih.gov | Lowers costs by allowing for the recycling of expensive chiral catalysts or enzymes. |
Q & A
Q. What are effective synthetic routes for methyl (2R)-2-bromo-3-hydroxypropanoate, and how is stereochemical control achieved?
Answer:
- Synthetic Strategy : Bromination of methyl 3-hydroxypropanoate derivatives using reagents like PBr₃ or HBr in anhydrous conditions. For enantioselectivity, chiral catalysts or enzymatic methods may be employed.
- Stereochemical Control : Temperature and solvent polarity influence retention or inversion of configuration. For example, low temperatures (−20°C) in THF favor retention, as observed in analogous brominated esters (e.g., ) .
- Validation : Monitor reaction progress via TLC and confirm stereochemistry using polarimetry or chiral HPLC.
Q. How can the enantiomeric purity of this compound be experimentally confirmed?
Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with UV detection. Retention times are compared to racemic mixtures.
- X-ray Crystallography : Definitive stereochemical assignment via single-crystal analysis (e.g., reports crystal parameters for a related brominated ester, including space group P2(1) and θ range 5.698–62.496°) .
- Optical Rotation : Compare experimental [α]ᴅ values with literature data for (2R)-configured analogs.
Q. What analytical techniques are critical for characterizing this compound’s structure and stability?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine’s deshielding effect on adjacent protons).
- FT-IR : Identify hydroxyl (≈3400 cm⁻¹) and ester carbonyl (≈1720 cm⁻¹) stretches.
- Stability Testing : Accelerated degradation studies under varying pH and temperature conditions. Monitor via HPLC for decomposition products.
Advanced Research Questions
Q. How do reaction conditions influence the kinetic vs. thermodynamic outcomes in the bromination of methyl 3-hydroxypropanoate derivatives?
Answer:
- Kinetic Control : Low temperatures (−30°C) and polar aprotic solvents (e.g., DCM) favor the (2R)-isomer due to faster bromination at the less sterically hindered site.
- Thermodynamic Control : Elevated temperatures (40°C) may lead to epimerization via reversible ring-opening of intermediate bromolactones, as seen in studies of β-bromo alcohols () .
- Mechanistic Insight : DFT calculations can model transition states to predict regioselectivity.
Q. How can contradictory crystallographic and spectroscopic data for this compound be resolved?
Answer:
- Cross-Validation : Combine X-ray diffraction (e.g., ’s a = 5.4181 Å, b = 8.126 Å lattice parameters) with solid-state NMR to resolve discrepancies in hydrogen bonding networks .
- Dynamic Effects : Variable-temperature NMR can detect conformational flexibility that X-ray static structures may miss.
- Computational Refinement : Use software like Mercury to refine crystallographic data against DFT-optimized geometries.
Q. What strategies optimize the resolution of diastereomeric byproducts during synthesis?
Answer:
- Chromatographic Separation : Use reverse-phase HPLC with gradient elution (e.g., water/acetonitrile) for diastereomers.
- Derivatization : Convert hydroxy groups to esters (e.g., benzoylation) to enhance polarity differences ( uses benzamido groups for stereochemical stabilization) .
- Crystallization-Induced Diastereomer Resolution : Seed crystals of the desired (2R)-isomer to selectively precipitate it from a supersaturated solution.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
